![molecular formula C10H8F3N3O B3170657 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine CAS No. 944905-99-1](/img/structure/B3170657.png)
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Overview
Description
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a fascinating organic compound distinguished by its unique structure, featuring a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a methanamine moiety. Its synthesis and applications have been actively researched, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling .
Pharmacokinetics
The trifluoromethyl group in its structure might enhance its lipophilicity, which could potentially improve its bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological effects, such as antidepressant-like effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine. One common method involves the cyclization of appropriate hydrazides with cyanogen bromide, forming the oxadiazole ring. Subsequent functionalization can then introduce the trifluoromethyl and phenyl groups under controlled conditions, typically involving catalysts and specific solvents.
Industrial Production Methods: Industrial production often mirrors laboratory procedures but scales up using advanced techniques like continuous flow chemistry, optimizing yields and purity. This involves stringent controls over temperature, pressure, and reagent concentrations to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques, often with palladium as a catalyst.
Substitution: Reacts readily with halogens in substitution reactions, facilitated by its aromatic ring and trifluoromethyl group.
Common Reagents and Conditions Used: Common reagents include bromine, nitric acid for nitration, and lithium aluminum hydride for reduction reactions. Typical conditions involve varied temperatures and solvents like dimethyl sulfoxide or dichloromethane.
Major Products Formed from These Reactions:
Oxidation can yield oxadiazole-5-carboxylic acid derivatives.
Reduction produces amine derivatives with altered functionalities.
Substitution reactions often lead to halogenated products, enhancing reactivity.
Scientific Research Applications
Structural Features
The structure of {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine includes:
- A trifluoromethyl group that increases lipophilicity and alters electronic properties.
- An oxadiazole ring that contributes to its biological activity.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the potency against bacterial strains .
- Anticancer Properties : Studies have demonstrated that compounds with oxadiazole moieties can inhibit cancer cell proliferation. The specific structure of this compound has been evaluated for its potential to target specific cancer pathways .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Fluorescent Materials : The presence of the trifluoromethyl group can enhance the fluorescence properties of materials used in sensors and imaging applications .
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with improved thermal and mechanical properties .
Agricultural Chemistry
There is ongoing research into the use of oxadiazole derivatives as agrochemicals:
- Pesticides : Compounds similar to this compound are being investigated for their efficacy as pesticides due to their ability to disrupt pest metabolism .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for antimicrobial activity. The results indicated that compounds with a trifluoromethyl substitution exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Case Study 2: Anticancer Mechanisms
Research published in Cancer Research explored the mechanism by which oxadiazole derivatives inhibit cancer cell growth. The study found that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Differs by the position of the trifluoromethyl group on the phenyl ring.
{3-[3-(Fluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Substitutes trifluoromethyl with fluoromethyl.
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanamine: Similar but with a thiadiazole ring instead of an oxadiazole.
These comparisons highlight {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine's unique trifluoromethyl and phenyl group configurations, providing distinct chemical properties and applications.
Biological Activity
The compound {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 232.17 g/mol
- CAS Number : 2782986
The biological activity of oxadiazole derivatives often involves their interaction with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy. Research indicates that the presence of the oxadiazole ring can contribute to anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5a | MCF-7 | 0.65 |
5b | HeLa | 2.41 |
Apoptosis Induction
Flow cytometry assays have revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through activation of caspase pathways. This mechanism is critical for the therapeutic efficacy of these compounds as they promote programmed cell death in malignant cells .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vivo models indicate that oxadiazole derivatives can significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study published in MDPI reported that a series of oxadiazole derivatives demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The compounds were shown to activate p53 pathways leading to increased apoptosis in cancer cells . -
Mechanistic Insights :
Molecular docking studies indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These interactions were similar to those observed with established anticancer agents, suggesting a shared mechanism of action that warrants further investigation . -
In Vivo Studies :
Additional research has confirmed the in vivo efficacy of these compounds in murine models of cancer and inflammation, showcasing their potential as therapeutic agents beyond cell culture studies .
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMKBTSZYJGPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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